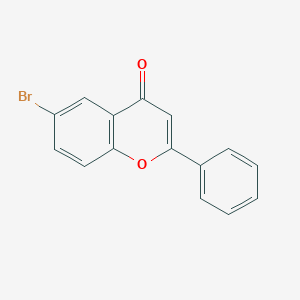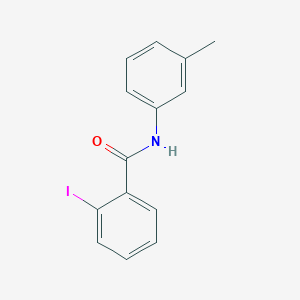
2-iodo-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N-(3-methylphenyl)benzamide, also known as IMB-1, is a chemical compound that has shown potential in scientific research for its unique properties. This compound is primarily used in the field of medicinal chemistry for its ability to interact with biological systems and produce specific effects. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-iodo-N-(3-methylphenyl)benzamide.
作用機序
The mechanism of action of 2-iodo-N-(3-methylphenyl)benzamide involves the interaction of the compound with specific biological targets, such as enzymes or receptors. This interaction can result in the inhibition or activation of these targets, leading to various biological effects. For example, the inhibition of β-lactamase by 2-iodo-N-(3-methylphenyl)benzamide can lead to the increased effectiveness of β-lactam antibiotics, which are commonly used to treat bacterial infections.
生化学的および生理学的効果
The biochemical and physiological effects of 2-iodo-N-(3-methylphenyl)benzamide are dependent on the specific biological targets that are affected by the compound. For example, the inhibition of acetylcholinesterase by this compound can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes, such as muscle contraction and cognitive function. Additionally, the anti-inflammatory effects of 2-iodo-N-(3-methylphenyl)benzamide can lead to a reduction in inflammation, which is a common symptom of various diseases, such as arthritis and asthma.
実験室実験の利点と制限
One of the advantages of using 2-iodo-N-(3-methylphenyl)benzamide in lab experiments is its ability to interact with specific biological targets, which can lead to the production of specific effects. Additionally, the synthesis of this compound is relatively straightforward, which makes it a viable option for large-scale experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-iodo-N-(3-methylphenyl)benzamide in scientific research. One potential direction is the development of more potent inhibitors of specific enzymes, such as β-lactamase, which could lead to the development of more effective antibiotics. Additionally, the anti-inflammatory effects of this compound could be further explored for the development of new treatments for various inflammatory diseases. Finally, the potential use of 2-iodo-N-(3-methylphenyl)benzamide as a treatment for cancer could be further explored through the development of more specific inhibitors of cancer-related targets.
合成法
The synthesis of 2-iodo-N-(3-methylphenyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoyl chloride with potassium iodide in the presence of a catalyst, such as copper powder. This reaction produces 2-iodo-3-methylbenzoic acid, which is then converted to 2-iodo-N-(3-methylphenyl)benzamide through the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a secondary amine, such as N-methylmorpholine.
科学的研究の応用
2-iodo-N-(3-methylphenyl)benzamide has been found to have various applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry, where it is used to study the interactions between biological systems and chemical compounds. This compound has been shown to have potential as an inhibitor of various enzymes, such as β-lactamase and acetylcholinesterase, which are involved in the breakdown of important biological molecules. Additionally, 2-iodo-N-(3-methylphenyl)benzamide has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer.
特性
CAS番号 |
58494-86-3 |
|---|---|
製品名 |
2-iodo-N-(3-methylphenyl)benzamide |
分子式 |
C14H12INO |
分子量 |
337.15 g/mol |
IUPAC名 |
2-iodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |
InChIキー |
FEYWOEBWSQHNMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



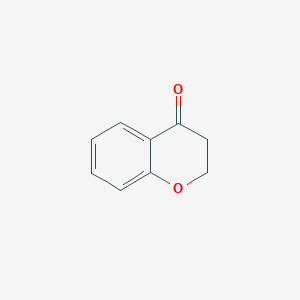
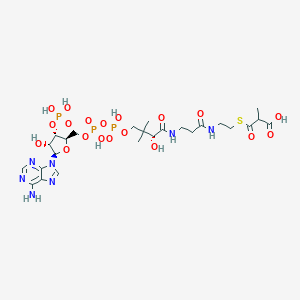
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

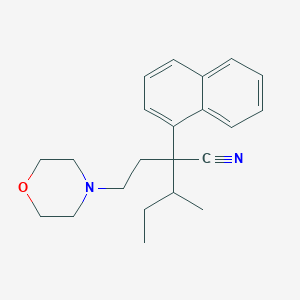

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
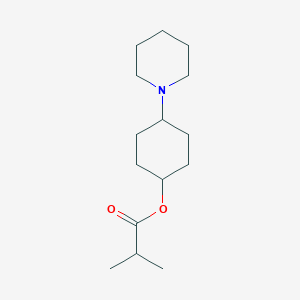
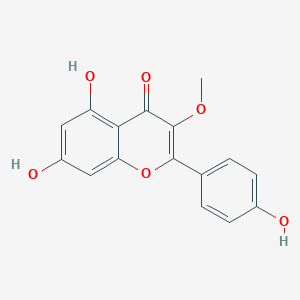
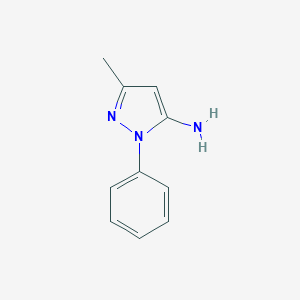


![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
